C20H30FN3O4S2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:
Formation of the Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group is introduced via a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the thiazole intermediate with the fluorobenzene moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2S,3R)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide
- 4-Fluoro-N-[(2R)-1-hydroxypropan-2-yl]-N-[(2S,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide
Uniqueness
The uniqueness of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C20H30FN3O4S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30FN3O4S2/c1-14(2)22-20(26)18(10-13-29-3)23-19(25)15-8-11-24(12-9-15)30(27,28)17-6-4-16(21)5-7-17/h4-7,14-15,18H,8-13H2,1-3H3,(H,22,26)(H,23,25)/t18-/m0/s1 |
InChI Key |
LGHADUOZEVDLTD-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)NC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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